Welcome to the BenchChem Online Store!
molecular formula C13H11NO4S B8792626 N-(4-Formyl-3-hydroxyphenyl)benzenesulphonamide CAS No. 62119-69-1

N-(4-Formyl-3-hydroxyphenyl)benzenesulphonamide

Cat. No. B8792626
M. Wt: 277.30 g/mol
InChI Key: SFMIGFOCOPOAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04080379

Procedure details

432 g (1 mol) of 2,4-dioxo-hexahydro-1,3,5-trimethyl-6-[2-hydroxy-4-benzenesulphonamido-phenyl]-s-triazine (93.5% pure product) are introduced into a solution of 280 g (7 mols) of sodium hydroxide in 600 ml of water. The mixture is boiled under reflux for 6 hours, under nitrogen. A pale brown solution is formed, from which individual small crystals separate out. The contents of the flask are then poured onto a mixture of 700 ml of concentrated hydrochloric acid and 2 kg of ice and the yellow product which has separated out is filtered off. After washing with water and drying at 80° C, 274 g of 4-benzenesulphonamidosalicylaldehyde with a melting point of 150° to 157° C are obtained. According to the oxime titration, the aldehyde is 94.8% pure and the yield is thus 93.6%. After redissolving in xylene (1 : 10), the aldehyde is obtained as colorless crystals with a melting point of 160° to 163° C.
Name
2,4-dioxo-hexahydro-1,3,5-trimethyl-6-[2-hydroxy-4-benzenesulphonamido-phenyl]-s-triazine
Quantity
432 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1N(C)C(=O)N(C)[CH:4]([C:11]2[CH:16]=[CH:15][C:14]([NH:17][S:18]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)(=[O:20])=[O:19])=[CH:13][C:12]=2[OH:27])N1C.[OH-:29].[Na+]>O>[C:21]1([S:18]([NH:17][C:14]2[CH:13]=[C:12]([OH:27])[C:11](=[CH:16][CH:15]=2)[CH:4]=[O:29])(=[O:20])=[O:19])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2|

Inputs

Step One
Name
2,4-dioxo-hexahydro-1,3,5-trimethyl-6-[2-hydroxy-4-benzenesulphonamido-phenyl]-s-triazine
Quantity
432 g
Type
reactant
Smiles
O=C1N(C(N(C(N1C)=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C1=CC=CC=C1)O)C
Name
Quantity
280 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours, under nitrogen
Duration
6 h
CUSTOM
Type
CUSTOM
Details
A pale brown solution is formed, from which individual small crystals
CUSTOM
Type
CUSTOM
Details
separate out
ADDITION
Type
ADDITION
Details
The contents of the flask are then poured onto a mixture of 700 ml of concentrated hydrochloric acid and 2 kg of ice
CUSTOM
Type
CUSTOM
Details
the yellow product which has separated out
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
drying at 80° C

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC=1C=C(C(C=O)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 274 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.